5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
Description
The compound 5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a heterocyclic molecule featuring a pyrazine-oxadiazole core fused to a dihydropyridinone scaffold. The pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) is linked to the 1,2,4-oxadiazole moiety, a five-membered heterocycle containing one oxygen and two nitrogen atoms. The dihydropyridinone component is substituted with a benzyl group bearing a trifluoromethyl (-CF₃) group at the ortho position.
Properties
IUPAC Name |
5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O2/c20-19(21,22)14-4-2-1-3-12(14)10-27-11-13(5-6-16(27)28)18-25-17(26-29-18)15-9-23-7-8-24-15/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZHNWZMCMBDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, we compare it with structurally analogous 1,2,4-oxadiazole derivatives documented in recent literature. Key differences in substituents, molecular weight, and functional groups are highlighted below.
Table 1: Structural and Physicochemical Comparisons
*Molecular weight calculated based on formula.
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 2-(trifluoromethyl)benzyl group confers higher lipophilicity (logP ~3.5 estimated) compared to the methoxy-substituted analog (logP ~2.1) . This aligns with the -CF₃ group’s known role in improving membrane permeability. The difluoromethoxy group in the chloropyridinyl derivative balances hydrophobicity and metabolic resistance, whereas the trifluoromethyl group may offer stronger electron-withdrawing effects.
In contrast, pyrimidinone derivatives (e.g., 4a–k) introduce hydrogen-bonding motifs, which could improve solubility but reduce CNS penetration. Thienopyrimidine-oxadiazole hybrids exhibit extended conjugation, likely improving binding affinity in kinase targets but increasing molecular weight (>450 g/mol).
Synthetic Accessibility :
- The target compound’s synthesis likely involves cycloaddition or coupling strategies similar to those in (e.g., TMSCl-mediated three-component reactions for oxadiazole formation) . However, the trifluoromethylbenzyl substitution may require specialized reagents (e.g., trifluoromethylphenyl boronic acids).
Biological Implications :
- While biological data for the target compound are unavailable, analogs with chlorophenyl or difluorobenzyl groups (e.g., ) show activity in kinase inhibition assays. The pyrazine-oxadiazole core may target purine-binding enzymes (e.g., PARP or PDE inhibitors).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
